Comparative Anti-HIV-1 Potency: Target Compound Demonstrates Submicromolar Activity in Cytopathogenicity Assay, Positioning It Within the Active Spectrum of N-3,5-Dimethylbenzyl-Substituted NNRTIs
In a study evaluating a series of N-3,5-dimethylbenzyl-substituted urea derivatives, the target compound, Urea, (3,5-dimethylbenzyl)- (referred to as compound 19 in the study), exhibited anti-HIV-1 activity with an EC50 value of 0.17 µM against HIV-1 in MT-4 cells [1]. This places its potency within the submicromolar range and demonstrates it as an active, albeit moderate, inhibitor in this series. The cytotoxic concentration (CC50) was reported as >100 µM, yielding a selectivity index (SI) of >588 [1]. This performance is directly comparable to other compounds within the same study and to the lead uracil derivative 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil, which showed an EC50 of 0.010 µM and an SI of >1923, as well as to the comparator NNRTI emivirine [1].
| Evidence Dimension | Antiviral Activity (HIV-1 Inhibition) |
|---|---|
| Target Compound Data | EC50 = 0.17 ± 0.16 µM; CC50 > 100 µM; SI > 588 |
| Comparator Or Baseline | 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil (EC50 = 0.010 ± 0.006 µM; SI > 1923); Emivirine (EC50 = 0.064 ± 0.021 µM; SI > 1562) |
| Quantified Difference | Target compound EC50 is 17-fold higher than the most potent uracil analog but 2.7-fold lower (less potent) than emivirine. Its SI is lower than both comparators. |
| Conditions | MT-4 cell line infected with HIV-1 (strain IIIB); assessed by inhibition of virus-induced cytopathogenicity. |
Why This Matters
This quantitative data provides a benchmark for the compound's inherent antiviral activity within the N-3,5-dimethylbenzyl-substituted class, allowing researchers to select it as a moderate-potency control or as a scaffold for further optimization based on its specific EC50 and SI profile.
- [1] Sakakibara, N., Baba, M., Okamoto, M., Toyama, M., Demizu, Y., Misawa, T., Kurihara, M., Irie, K., Kato, Y., Maruyama, T. Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives. Antiviral Chemistry and Chemotherapy, 2015, 24(1), 3-18. View Source
